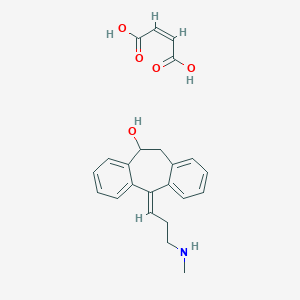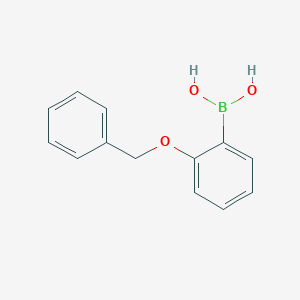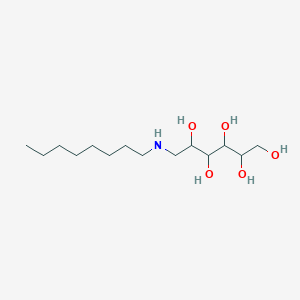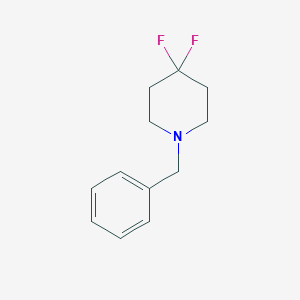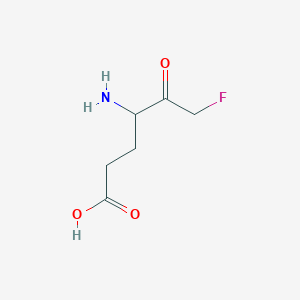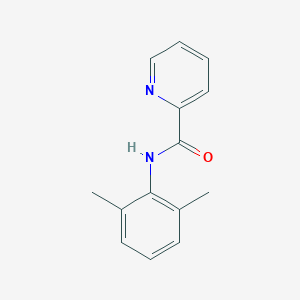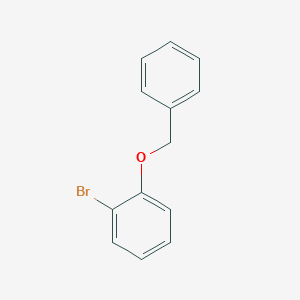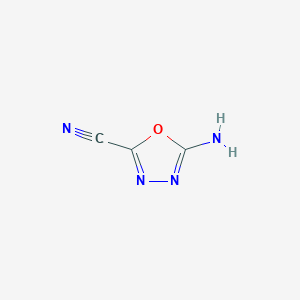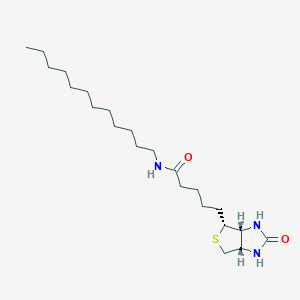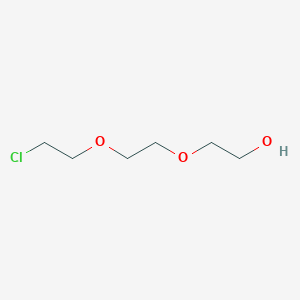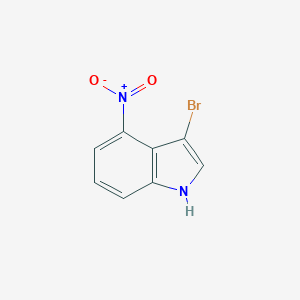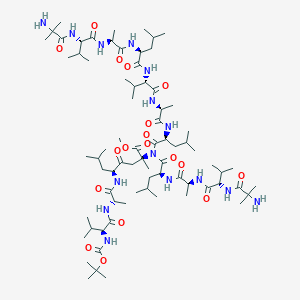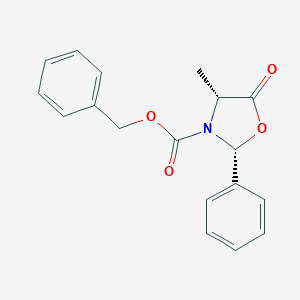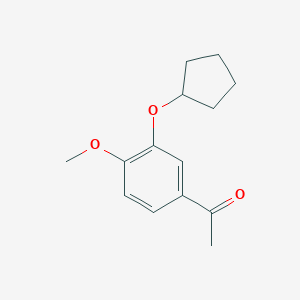
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone
Vue d'ensemble
Description
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPME is a ketone that is structurally similar to other compounds that have been studied for their biological activity. In
Applications De Recherche Scientifique
Crystal Structure Analysis :
- The compound's derivatives have been studied for their crystal structure, exemplified by the analysis of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, which revealed specific ring conformations and bond orientations (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).
Synthesis and Structural Characterization :
- Various studies have focused on the synthesis of novel compounds from 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone or its derivatives and their structural characterization, such as the synthesis and characterization of a new aromatic hydrazone (Tian Xiao-xue, 2011).
Antimicrobial Activity :
- Compounds synthesized from this chemical have been evaluated for their antimicrobial properties. For example, the synthesis of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones showed notable antimicrobial activity (M. Nagamani, Ch. Anjaiah, D. Praveen, P. Jalapathi, 2018).
Pharmaceutical Research :
- The compound has been involved in pharmaceutical research, particularly in the synthesis of derivatives for drug development. An example is the synthesis of Schiff bases using derivatives for antimicrobial activity testing (Divyaraj Puthran, B. Poojary, Nikil Purushotham, et al., 2019).
Chemical Synthesis Methods :
- Research has explored various chemical synthesis methods using this compound, such as the sonochemical method for synthesizing chalcones, demonstrating energy efficiency and improved crystallinity (K. J. Jarag, D. Pinjari, A. Pandit, G. Shankarling, 2011).
Platelet Aggregation Inhibition :
- Paeonol and its analogues synthesized from 1-(2-hydroxy-4-methoxyphenyl)ethanone have been tested for platelet aggregation inhibitory activity, showing significant potential in this area (K. G. Akamanchi, P. Padmawar, UM Thatte, N. Rege, S. A. Dahanukar, 1999).
Molecular and Crystal Structures Analysis :
- The compound's derivatives are used in analyzing molecular and crystal structures, such as the study of 1,2,2,2- tetrakis(3-methoxyphenyl)ethanone for its crystallographic properties (L. Klemm, T. Weakley, 2000).
Propriétés
IUPAC Name |
1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10(15)11-7-8-13(16-2)14(9-11)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTGMHTXWIENQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471768 | |
| Record name | 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone | |
CAS RN |
141184-48-7 | |
| Record name | 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



